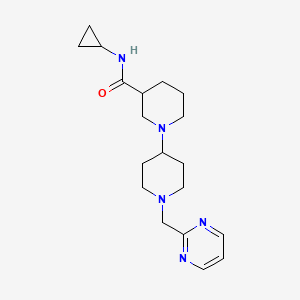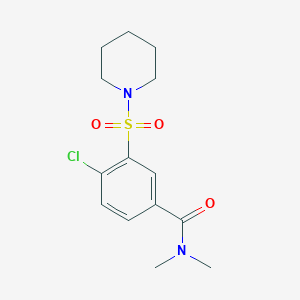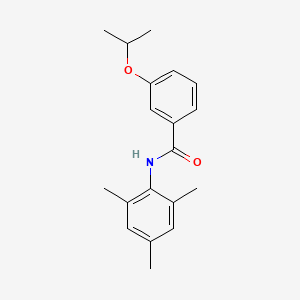![molecular formula C17H22N4O3S B5438930 3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5438930.png)
3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine in lab experiments is its potential as a therapeutic agent for inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects.
Orientations Futures
There are several future directions for research on 3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in treating other inflammatory diseases. Additionally, research could be conducted on the synthesis of analogs of this compound to improve its efficacy and reduce potential side effects.
In conclusion, this compound is a chemical compound that has potential applications in various fields of research. Its anti-inflammatory properties make it a promising therapeutic agent for inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1-piperazinecarboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 6-methylpyridazine to produce the final product.
Applications De Recherche Scientifique
3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been studied for its potential applications in various fields of research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-6-15(24-3)16(12-13)25(22,23)21-10-8-20(9-11-21)17-7-5-14(2)18-19-17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRWSEHFAOFTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5438856.png)

![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5438861.png)
![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438886.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438888.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5438892.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5438900.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5438908.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5438921.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)